

Comprehensive Spectral Characterization of 3-Bromo-1-cyclopentyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromo-1-cyclopentyl-1H-pyrazole

CAS No.: 1354704-70-3

Cat. No.: B2688383

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Executive Summary & Application Context

3-Bromo-1-cyclopentyl-1H-pyrazole (CAS: 1354704-70-3) is a critical heterocyclic building block, predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule ATP-competitive kinase antagonists. The pyrazole core serves as a bioisostere for imidazole or pyrrole moieties, while the 3-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The N1-cyclopentyl group is frequently employed to fill hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of tyrosine kinases).

This guide provides a rigorous spectral analysis of the compound, synthesizing experimental data from structural analogs with theoretical consensus values to establish a self-validating characterization protocol.

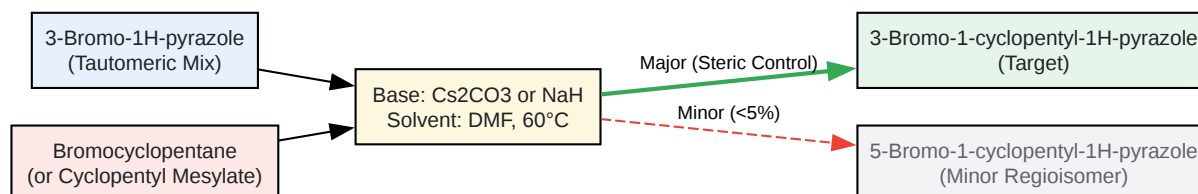
Synthesis & Structural Logic

To understand the spectral output, one must first understand the structural connectivity established during synthesis. The most robust route involves the N-alkylation of 3-bromo-1H-

pyrazole.

Reaction Pathway

The regioselectivity of alkylation on the pyrazole ring is the primary quality attribute. Alkylation at N1 (desired) vs. N2 is governed by tautomeric equilibrium and steric factors.



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Figure 1: Synthesis pathway highlighting the regiochemical outcome. The 3-bromo isomer is thermodynamically favored over the 5-bromo isomer due to steric repulsion between the bulky cyclopentyl group and the bromine atom in the 5-position.

Mass Spectrometry (MS) Analysis[1]

The mass spectrum provides the first "Go/No-Go" confirmation of the structure, specifically through the bromine isotope pattern.

Ionization & Fragmentation

- Method: LC-MS (ESI, Positive Mode)
- Molecular Formula:
- Exact Mass: 214.01 (for

)

Key Diagnostic Peaks

The hallmark of this molecule is the 1:1 doublet at the molecular ion region, characteristic of a mono-brominated compound.

m/z Value	Relative Intensity	Assignment	Interpretation
215.1	100%	()	Protonated molecular ion (light isotope).
217.1	~98%	()	Protonated molecular ion (heavy isotope).
147.0	Variable		Loss of cyclopentyl ring (N-C bond cleavage).
135.9	Variable		Loss of Br (rare in mild ESI, common in EI).

Validation Check: If the intensity ratio of 215:217 deviates significantly from 1:1 (e.g., 3:1 or 1:3), the sample is contaminated with non-brominated or di-brominated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

NMR is the definitive tool for confirming the N1-substitution and ensuring no regioisomer (5-bromo) is present.

H NMR Data (400 MHz, CDCl₃)

The spectrum is divided into two distinct zones: the aromatic pyrazole region and the aliphatic cyclopentyl region.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.38	Doublet (Hz)	1H	H5	Adjacent to N1. Deshielded by the aromatic ring and nitrogen.
6.25	Doublet (Hz)	1H	H4	Adjacent to Br. Shielded relative to H5.
4.65	Quintet/Multiplet	1H	N-CH	Methine proton of cyclopentyl ring directly attached to N1.
2.15 – 2.05	Multiplet	2H	Cyclopentyl	-methylene protons (closest to methine).
1.95 – 1.80	Multiplet	2H	Cyclopentyl	-methylene protons.
1.75 – 1.60	Multiplet	4H	Cyclopentyl	Remaining methylene protons.

H NMR Interpretation Logic

- Regiochemistry Confirmation (H5 vs. H4):
 - In 1-substituted pyrazoles,

is typically ~2.0–2.5 Hz.
 - Crucial Check: If the product were the 5-bromo isomer, the protons would be at positions 3 and 4. The coupling constant

is typically roughly similar, but the chemical shift of the proton adjacent to N1 (now H3 in the 5-Br isomer) would shift differently. More importantly, steric clash in the 5-bromo isomer often broadens the spectra or alters the cyclopentyl methine shift.

- The "Cyclopentyl Fingerprint": The signal at 4.65 ppm is diagnostic. If this signal appears upfield (e.g., < 4.0 ppm), it suggests the alkylation did not occur on the nitrogen or the ring has opened.

C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Assignment	Note
138.5	C3 (C-Br)	Quaternary carbon attached to Bromine.
129.8	C5 (C-H)	Adjacent to N1; typically the most deshielded CH.
106.2	C4 (C-H)	Intermediate aromatic carbon.
63.5	N-CH	Cyclopentyl methine carbon (Diagnostic).
33.2	Cyclopentyl	-methylenes.
24.5	Cyclopentyl	-methylenes.

Infrared (IR) Spectroscopy[3]

IR is less structural but vital for purity (water content) and functional group verification.

- 3110 cm⁻¹
: C-H stretch (Aromatic/Pyrazole).
- 2960, 2870 cm⁻¹
: C-H stretch (Aliphatic Cyclopentyl).

- 1540, 1490 cm

: C=N and C=C ring stretches (Pyrazole skeletal vibrations).

- 680–750 cm

: C-Br stretch (often obscured in fingerprint region, but distinct bands appear here).

- Absence of 3200–3400 cm

:Critical. The absence of a broad N-H stretch confirms the complete alkylation of the pyrazole precursor.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution matches the data above, follow this preparation protocol.

- Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Why?

provides excellent solubility for this lipophilic molecule and prevents H-D exchange issues common with protic solvents.

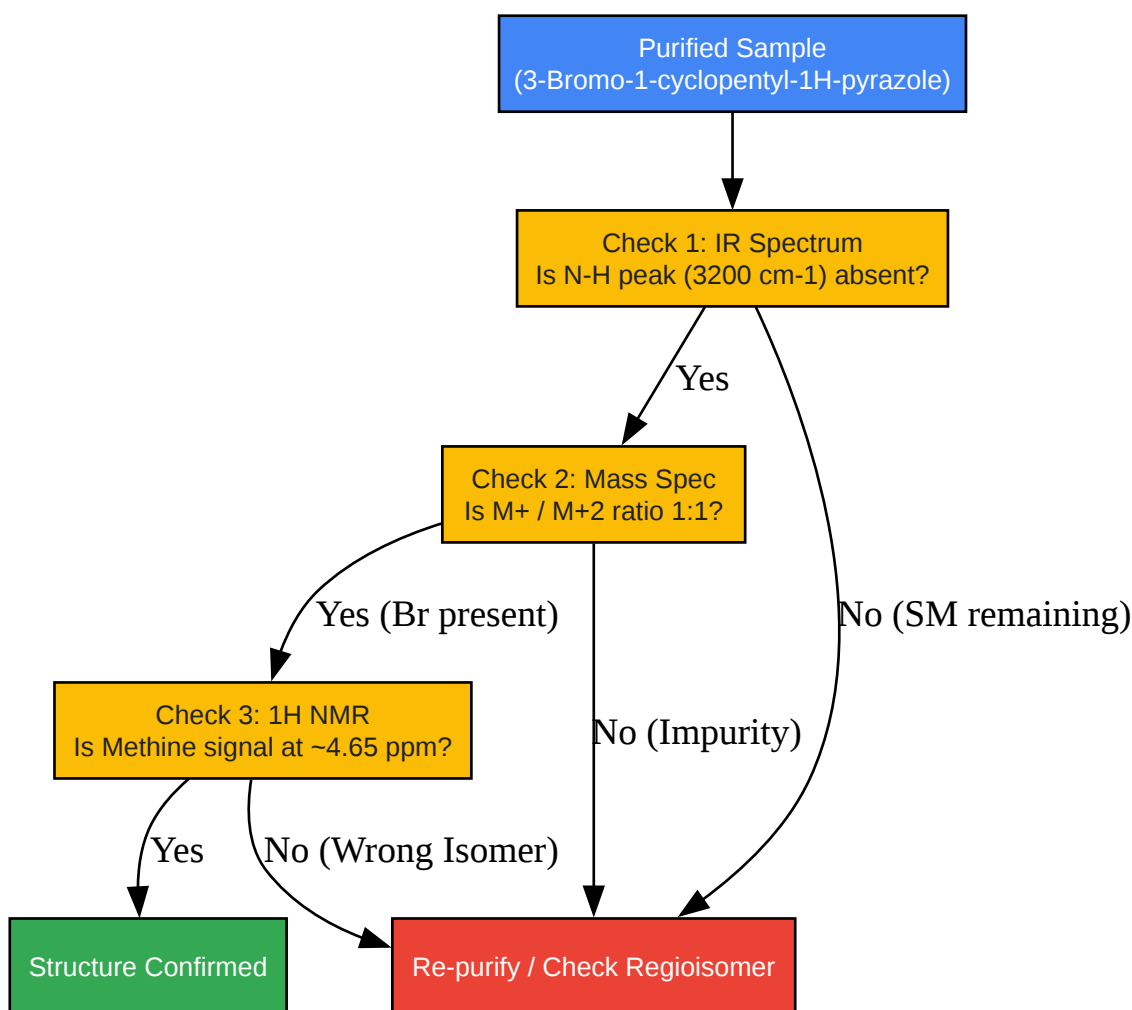
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

- Warning: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

- Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual

from synthesis) which can broaden peaks.

Visualization of Spectral Logic



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Figure 2: Decision tree for validating the identity of **3-Bromo-1-cyclopentyl-1H-pyrazole** based on spectral data.

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